molecular formula C12H8ClN3O4 B13467564 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

Cat. No.: B13467564
M. Wt: 293.66 g/mol
InChI Key: HRPGOWMAFSUXRA-UHFFFAOYSA-N
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Description

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core and a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-b]pyridine ring.

    Introduction of the Piperidine-2,6-dione Moiety: This step involves the reaction of the pyrrolo[3,4-b]pyridine intermediate with a suitable piperidine-2,6-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known compound with a similar piperidine-2,6-dione moiety.

    Lenalidomide: Another derivative of thalidomide with enhanced biological activity.

    Pomalidomide: A more potent analog used in the treatment of multiple myeloma.

Uniqueness

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione is unique due to its specific structural features, such as the presence of the chlorine atom and the pyrrolo[3,4-b]pyridine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

2-chloro-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C12H8ClN3O4/c13-7-3-1-5-9(14-7)12(20)16(11(5)19)6-2-4-8(17)15-10(6)18/h1,3,6H,2,4H2,(H,15,17,18)

InChI Key

HRPGOWMAFSUXRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=C(C=C3)Cl

Origin of Product

United States

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